tert-Butyl (3-amino-2-methylphenyl)carbamate
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Overview
Description
tert-Butyl (3-amino-2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. The compound is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group attached to a benzene ring.
Mechanism of Action
Tert-Butyl (3-amino-2-methylphenyl)carbamate, also known as (3-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER, is a compound with a variety of potential applications in the field of biochemistry.
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate typically involves the reaction of 3-amino-2-methylphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The general reaction scheme is as follows:
3-amino-2-methylphenol+Boc2O→tert-Butyl (3-amino-2-methylphenyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-amino-2-methylphenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: TFA or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) is commonly used.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various substituted carbamates can be formed.
Deprotection Reactions: The major product is the free amine, 3-amino-2-methylphenol.
Scientific Research Applications
tert-Butyl (3-amino-2-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptide-based drugs where temporary protection of amino groups is required.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and other fine chemicals where selective protection and deprotection of functional groups are necessary.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (2-amino-3-methylphenyl)carbamate
- tert-Butyl (4-hydroxy-3-methylphenyl)carbamate
Uniqueness
tert-Butyl (3-amino-2-methylphenyl)carbamate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the methyl group at the 2-position and the amino group at the 3-position allows for selective reactions that are not possible with other isomers.
Properties
IUPAC Name |
tert-butyl N-(3-amino-2-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBGTBRWZRCMJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443759 |
Source
|
Record name | tert-Butyl (3-amino-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179898-27-2 |
Source
|
Record name | tert-Butyl (3-amino-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179898-27-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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